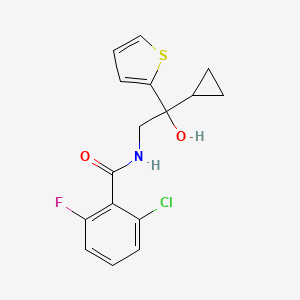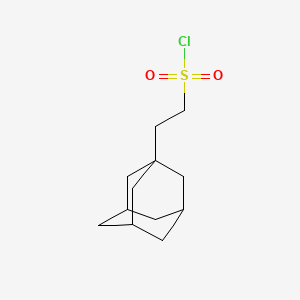![molecular formula C25H27N3O3S2 B2921077 2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 690960-40-8](/img/structure/B2921077.png)
2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H27N3O3S2 and its molecular weight is 481.63. The purity is usually 95%.
BenchChem offers high-quality 2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
Research has demonstrated the antifungal effectiveness of derivatives containing pyrimidine and thieno[2,3-d]pyrimidin-4-one structures. A study highlighted the antifungal effects of certain dimethylpyrimidin-derivatives against fungi like Aspergillus terreus and Aspergillus niger, showing significant biological activity that suggests their potential as antifungal agents (N. N. Jafar et al., 2017).
Interaction with Biological Molecules
Derivatives of the compound have been studied for their binding interactions with biological molecules. For example, research into p-hydroxycinnamic acid amides, which share structural similarities with the chemical compound of interest, explored their binding with bovine serum albumin. This study offers insights into the interaction dynamics between such compounds and protein molecules, potentially useful in drug design and delivery systems (Fa-Yan Meng et al., 2012).
Anticancer and Antitumor Activity
The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been investigated for their antitumor activity. Certain synthesized compounds displayed potent anticancer activity, suggesting their utility in developing novel anticancer therapies. This area of research is particularly promising for the synthesis of compounds that could serve as effective therapeutic agents against various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Inhibitors of Biological Processes
Compounds with pyrimidine structures have been synthesized as inhibitors of biological processes such as thymidylate synthase, a key enzyme in the DNA synthesis pathway. These inhibitors have shown potential as antitumor and antibacterial agents, indicating the versatility of pyrimidine derivatives in targeting and modulating biological pathways (A. Gangjee et al., 1996).
Polymerization Initiators
Research into the selective formation of complexes with pyrrolyl derivatives, including those related to the chemical compound of interest, has shown applications in initiating ε-caprolactone polymerization. This indicates the compound's potential use in polymer science, particularly in synthesizing biodegradable polymers (Y. Matsuo et al., 2001).
properties
IUPAC Name |
2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-15-13-20(17(3)27(15)11-12-31-5)21(29)14-32-25-26-23-22(16(2)18(4)33-23)24(30)28(25)19-9-7-6-8-10-19/h6-10,13H,11-12,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTOVHRTMUOWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2920995.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2920998.png)
![(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2921000.png)
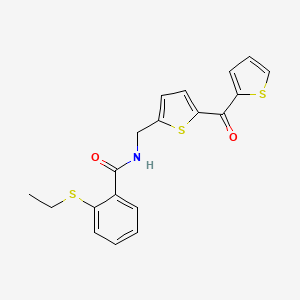
![Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2921002.png)
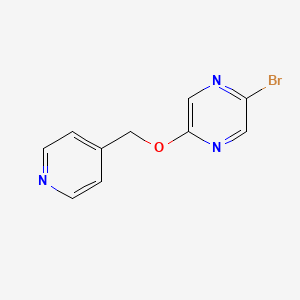
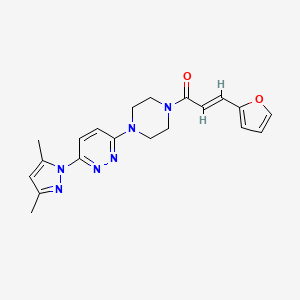
![N-(4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2921006.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2921007.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2921009.png)
